2-((2-Chlorophenyl)carbamoyl)cyclohexanecarboxylic acid
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Overview
Description
2-((2-Chlorophenyl)carbamoyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C14H16ClNO3 It is a derivative of cyclohexanecarboxylic acid, where a 2-chlorophenyl group is attached to the carbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chlorophenyl)carbamoyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 2-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((2-Chlorophenyl)carbamoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
2-((2-Chlorophenyl)carbamoyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-Chlorophenyl)carbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: The parent compound, which lacks the chlorophenyl and carbamoyl groups.
2-Chlorophenyl isocyanate: A precursor used in the synthesis of the target compound.
Cyclohexylamine: A reduction product of the carbamoyl group.
Uniqueness
2-((2-Chlorophenyl)carbamoyl)cyclohexanecarboxylic acid is unique due to the presence of both the chlorophenyl and carbamoyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of reactions and interactions, making it valuable for various research and industrial applications.
Biological Activity
2-((2-Chlorophenyl)carbamoyl)cyclohexanecarboxylic acid, with the molecular formula C14H16ClNO3, is an organic compound notable for its unique structural features, including the presence of both a chlorophenyl group and a carbamoyl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and therapeutic applications.
Molecular Structure
- Molecular Formula : C14H16ClNO3
- CAS Number : 393134-39-9
- Molecular Weight : 287.74 g/mol
Functional Groups
- Chlorophenyl Group : Imparts unique electronic properties and reactivity.
- Carbamoyl Group : Enhances solubility and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to significant pharmacological effects.
Therapeutic Potential
Research indicates that this compound may exhibit:
- Anti-inflammatory Effects : Potentially useful in treating conditions characterized by inflammation.
- Analgesic Properties : May provide pain relief through modulation of pain pathways.
Case Studies and Research Findings
- Anti-cancer Activity : A study explored the compound's ability to induce apoptosis in cancer cell lines. The results indicated that it effectively triggered cell death in myeloid leukemia cells by disrupting mitochondrial function and activating caspases, which are crucial for apoptosis .
- Metabolic Disorders : Another investigation highlighted the compound's role as an agonist of G-protein coupled receptor 43 (GPR43), suggesting its utility in managing metabolic diseases such as Type 2 diabetes and associated lipid disorders .
- In vitro Studies : Laboratory studies demonstrated that this compound could inhibit specific enzymes involved in inflammatory pathways, further supporting its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Cyclohexanecarboxylic Acid | Lacks chlorophenyl and carbamoyl groups | Limited biological activity |
2-Chlorophenyl Isocyanate | A precursor for synthesis | Reactive but less therapeutic potential |
Cyclohexylamine | Reduction product of the carbamoyl group | Exhibits some analgesic properties |
Uniqueness
The presence of both chlorophenyl and carbamoyl groups distinguishes this compound from its analogs, allowing it to engage in a broader range of chemical interactions and biological activities.
Properties
IUPAC Name |
2-[(2-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(18)19/h3-4,7-10H,1-2,5-6H2,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTZBHJKEUEFMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=CC=C2Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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